2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid
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Overview
Description
2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound known for its distinct chemical structure and significant reactivity. The presence of multiple fluorine atoms imparts unique chemical properties, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of this compound are the Liver X receptors (LXRs) . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose metabolism .
Mode of Action
This compound acts as an agonist for LXRs . It binds to LXRs with high affinity, modulating the receptor’s ability to interact with transcriptional cofactor proteins . This interaction results in the up-regulation of ABC1 gene expression, which is LXR-dependent .
Biochemical Pathways
The activation of LXRs leads to the up-regulation of several genes involved in cholesterol, fatty acid, and glucose metabolism . This includes the ABC1 gene, which plays a crucial role in cellular cholesterol efflux . Thus, the compound affects the biochemical pathways related to lipid and glucose metabolism.
Pharmacokinetics
The compound’s molecular weight is 48133 , which suggests it may have good bioavailability due to its relatively small size
Result of Action
The activation of LXRs and the subsequent up-regulation of genes like ABC1 can lead to changes in cellular lipid and glucose metabolism . For instance, the compound has been shown to prevent the secretion of insulin by acting on the metabolism of mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes involves the reaction of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)aniline with cyclopropanecarbonyl chloride in the presence of a base like triethylamine. The reaction typically occurs under controlled temperatures to ensure specificity and yield.
Another route can be through the coupling of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)benzamide with cyclopropanecarboxylic acid using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial-scale production generally mirrors the laboratory methods but involves optimization for scale, efficiency, and cost-effectiveness. It typically involves automated reactors with stringent controls on temperature, pressure, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming oxo derivatives.
Reduction: : Reduction can target the carboxylic acid group, potentially forming alcohols or aldehydes under mild conditions.
Substitution: : The aromatic ring can undergo electrophilic aromatic substitution, although the trifluoromethyl groups and the amide linkage usually provide significant steric hindrance.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, Chromium trioxide.
Reducing agents: Lithium aluminum hydride, Sodium borohydride.
Substitution reactions: Halogenation can be performed using chlorine or bromine in the presence of a catalyst like iron.
Major Products Formed
Oxidation yields oxo-derivatives.
Reduction can form primary alcohols or aldehydes.
Substitution typically results in halogenated aromatic derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its unique structure. Biology : Its potential reactivity makes it a candidate for biochemical assays and as a ligand in enzyme studies. Medicine : Investigated for potential pharmacological activity, particularly due to the trifluoromethyl groups known to affect biological activity. Industry : Employed in material science for the development of fluorinated polymers and specialty coatings.
Comparison with Similar Compounds
Similar Compounds: : 2-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)acetic acid, 2-(N-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid.
Uniqueness: : The unique combination of cyclopropane and the trifluoromethyl group confers distinct steric and electronic properties, differentiating it from other similar fluorinated compounds.
This should give a comprehensive overview of 2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid. What else do you want to know?
Properties
IUPAC Name |
2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6NO4/c15-13(16,17)12(25,14(18,19)20)6-1-3-7(4-2-6)21-10(22)8-5-9(8)11(23)24/h1-4,8-9,25H,5H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBAODFXUVDXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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